Home > Products > Screening Compounds P103193 > Trimetrexate glucuronate
Trimetrexate glucuronate - 82952-64-5

Trimetrexate glucuronate

Catalog Number: EVT-426207
CAS Number: 82952-64-5
Molecular Formula: C25H33N5O10
Molecular Weight: 563.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Trimetrexate glucuronate is a nonclassical antifolate compound developed as an alternative antineoplastic agent for tumors, particularly sarcomas, that have developed resistance to methotrexate. [] It is a dihydrofolate reductase inhibitor. []

Chemical Reactions Analysis

Trimetrexate is extensively metabolized in rats. [] One identified metabolic pathway involves N-dealkylation and oxidation, resulting in the formation of 2,4-diamino-5-methyl-6-quinazolinecarboxylic acid. [] Additionally, two conjugates are formed: a glucuronide conjugate of 4'-O-desmethyl trimetrexate and trimetrexate-4'-O-desmethyl sulfate. []

Mechanism of Action

Trimetrexate glucuronate functions as an inhibitor of dihydrofolate reductase (DHFR). [, , ] This enzyme is essential for both healthy human cells and organisms like Pneumocystis carinii, playing a crucial role in metabolism. [] By inhibiting DHFR, trimetrexate glucuronate disrupts metabolic processes necessary for cell growth and proliferation.

Applications
  • Cancer Treatment: Trimetrexate glucuronate was initially developed as a potential treatment for various cancers, including sarcomas and tumors resistant to methotrexate. [, ] It has been investigated for its efficacy against nonsmall cell lung cancer, [, , ] metastatic malignant melanoma, [] and pancreatic cancer. []
  • Opportunistic Infections in AIDS: Trimetrexate glucuronate gained FDA approval as a treatment for Pneumocystis carinii pneumonia (PCP) in AIDS patients, specifically those unable to tolerate the standard trimethoprim and sulfamethoxazole (TMP/SMX) regimen. [] Its use in managing PCP highlights its role in addressing opportunistic infections associated with HIV. [, , ]
  • Bone Lesion Research: Studies in rats have revealed that trimetrexate glucuronate can induce proliferative endosteal lesions in bones. [] This finding suggests its potential as a tool for investigating bone metabolism and the development of bone-related disorders.
Future Directions
  • Combination Therapies: Further research could explore the efficacy of trimetrexate glucuronate in combination with other chemotherapeutic agents for enhanced anticancer activity. [, , , ]

Methotrexate

Compound Description: Methotrexate is an antineoplastic antimetabolite with immunosuppressant properties. It competitively inhibits dihydrofolate reductase (DHFR) [, ], an enzyme crucial for folate metabolism and DNA synthesis.

Relevance: Trimetrexate glucuronate was developed as a potential alternative to methotrexate for treating tumors, particularly sarcomas, that had developed resistance to methotrexate []. Both compounds are dihydrofolate reductase inhibitors, but trimetrexate glucuronate belongs to the non-classical folate antagonist category [].

Leucovorin

Relevance: Leucovorin is used in conjunction with trimetrexate glucuronate to mitigate its toxicity. For instance, a study investigating trimetrexate glucuronate's effect on Kaposi's sarcoma in an AIDS patient utilized leucovorin rescue during treatment []. Similar combined use is seen in studies assessing trimetrexate glucuronate's pharmacokinetics [], its efficacy against non-small cell lung cancer [], and its use in treating Pneumocystis carinii pneumonia [].

Trimethoprim

Relevance: Trimethoprim, specifically when combined with sulfamethoxazole (TMP/SMX), serves as a primary treatment option for Pneumocystis carinii pneumonia (PCP) []. Trimetrexate glucuronate is considered a salvage therapy for PCP in cases where patients are intolerant or unresponsive to TMP/SMX.

Sulfamethoxazole

Relevance: Similar to trimethoprim, sulfamethoxazole, in combination with trimethoprim (TMP/SMX), constitutes a primary treatment for Pneumocystis carinii pneumonia (PCP) []. Trimetrexate glucuronate's role in treating PCP is typically reserved for patients who fail to respond to or cannot tolerate TMP/SMX therapy.

Dapsone

Relevance: A study investigated the pharmacokinetic interaction between trimetrexate and dapsone in AIDS patients with Pneumocystis carinii pneumonia []. The research aimed to determine if co-administration of these drugs led to any significant alterations in their pharmacokinetic profiles.

Monoacetyldapsone

Relevance: Alongside dapsone, monoacetyldapsone was analyzed in a pharmacokinetic study involving trimetrexate []. The study examined the pharmacokinetic profiles of both dapsone and its metabolite when co-administered with trimetrexate in patients with Pneumocystis carinii pneumonia.

5-Fluorouracil (5-FU)

Relevance: Research explored using low-dose trimetrexate glucuronate alongside protracted 5-fluorouracil infusion for advanced pancreatic cancer treatment []. This combination aimed to enhance treatment efficacy while potentially mitigating side effects.

2,4-diamino-5-methyl-6-quinazolinecarboxylic acid

Compound Description: This compound is a metabolite of trimetrexate identified in rat urine. It's formed through N-dealkylation and oxidation of the parent drug [].

4'-O-desmethyl trimetrexate glucuronide

Compound Description: This metabolite, found in rat urine, is a glucuronide conjugate of 4'-O-desmethyl trimetrexate, indicating phase II metabolism of the drug [].

Trimetrexate-4'-O-desmethyl sulfate

Compound Description: Identified in rat urine, this metabolite suggests the formation of a sulfate conjugate with 4'-O-desmethyl trimetrexate [].

Pentostatin

Relevance: While structurally dissimilar to trimetrexate glucuronate, pentostatin was included in a study investigating proliferative bone lesions in rats []. This research highlighted the potential of certain anticancer compounds, despite different mechanisms of action, to induce similar bone marrow injury and subsequent bone formation.

CI-980

Relevance: CI-980, although structurally different from trimetrexate glucuronate, was part of a study examining its effects on bone marrow and bone formation in rats []. Like pentostatin, its inclusion underscores that diverse anticancer agents can lead to comparable bone-related side effects despite having distinct mechanisms of action.

Properties

CAS Number

82952-64-5

Product Name

Trimetrexate glucuronate

IUPAC Name

5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine;2,3,4,5-tetrahydroxy-6-oxohexanoic acid

Molecular Formula

C25H33N5O10

Molecular Weight

563.6 g/mol

InChI

InChI=1S/C19H23N5O3.C6H10O7/c1-10-11(5-6-13-16(10)18(20)24-19(21)23-13)9-22-12-7-14(25-2)17(27-4)15(8-12)26-3;7-1-2(8)3(9)4(10)5(11)6(12)13/h5-8,22H,9H2,1-4H3,(H4,20,21,23,24);1-5,8-11H,(H,12,13)

InChI Key

ZCJXQWYMBJYJNB-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC.C(=O)C(C(C(C(C(=O)O)O)O)O)O

Synonyms

NeuTrexin
NSC 352122
NSC-352122
trimetrexate glucuronate
trimetrexate glucuronic acid combination

Canonical SMILES

CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC.C(=O)C(C(C(C(C(=O)O)O)O)O)O

Isomeric SMILES

CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC.C(=O)[C@@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.